molecular formula C28H31N3O4S B8468121 2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate

2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate

Cat. No.: B8468121
M. Wt: 505.6 g/mol
InChI Key: GDHBGSLMSSPVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate is a complex organic compound with a unique structure that combines benzoic acid, piperazine, and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with 2-phenylsulfanyl-phenyl isocyanate under controlled conditions.

    Esterification: The resulting piperazine derivative is then esterified with benzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amides, ethers

Scientific Research Applications

2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate for targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Properties

Molecular Formula

C28H31N3O4S

Molecular Weight

505.6 g/mol

IUPAC Name

2-[2-[4-[(2-phenylsulfanylphenyl)carbamoyl]piperazin-1-yl]ethoxy]ethyl benzoate

InChI

InChI=1S/C28H31N3O4S/c32-27(23-9-3-1-4-10-23)35-22-21-34-20-19-30-15-17-31(18-16-30)28(33)29-25-13-7-8-14-26(25)36-24-11-5-2-6-12-24/h1-14H,15-22H2,(H,29,33)

InChI Key

GDHBGSLMSSPVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCOC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-[2-(2-hydroxyethoxy)-ethyl]-piperazine-carboxylic acid (2-phenylsulfanyl-phenyl)-amide (4 g, 10 mmol), triethylamine (2 ml, 15 mmol) and toluene (50 ml) were charged into a reaction flask. Benzoyl chloride (1.7 g, 12 mmol) in toluene (5 ml) was added at 0-10° C. The mixture was stirred for 16 h at 20° C. Cold water (50 ml) and 1 M NaOH (100 ml) were added. The mixture was stirred for 20 min. The water phase was separated. The organic phase was washed with saturated NaCl solution (25 ml) and evaporated in vacuo. The yield of benzoic acid 2-{2-[4-(2-phenylsulfanyl-phenylcarbamoyl)piperazin-1-yl]-ethoxy}-ethyl ester was 4.91 g.
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